molecular formula C26H22N4O3 B2835952 3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207051-06-6

3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2835952
CAS No.: 1207051-06-6
M. Wt: 438.487
InChI Key: YCIFJYBUJVPRKK-UHFFFAOYSA-N
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Description

This compound is a quinazoline-2,4-dione derivative featuring a 3,4-dimethylphenyl substituent at the 3-position and a 3-(p-tolyl)-1,2,4-oxadiazole-5-ylmethyl group at the 1-position. The incorporation of the 1,2,4-oxadiazole moiety enhances structural rigidity and may improve binding affinity to biological targets due to its electron-deficient nature and hydrogen-bonding capacity.

Properties

CAS No.

1207051-06-6

Molecular Formula

C26H22N4O3

Molecular Weight

438.487

IUPAC Name

3-(3,4-dimethylphenyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-16-8-11-19(12-9-16)24-27-23(33-28-24)15-29-22-7-5-4-6-21(22)25(31)30(26(29)32)20-13-10-17(2)18(3)14-20/h4-14H,15H2,1-3H3

InChI Key

YCIFJYBUJVPRKK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced by reacting an appropriate hydrazide with a carboxylic acid derivative, followed by cyclization under dehydrating conditions.

    Substitution Reactions: The substituted phenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts acylation or alkylation, using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxadiazole Moiety Formation

The 1,2,4-oxadiazol-5-ylmethyl group is introduced through:

  • Hydrazide Intermediate : A diacetohydrazide derivative (e.g., 3 in ) is synthesized via hydrazinolysis of ester precursors.

  • Cyclization : Reacting the hydrazide with nitriles or carboxylic acid derivatives under acidic conditions forms the oxadiazole ring. For example:

    • Reaction with ethyl ethoxymethylene cyanoacetate forms cyanoacetate derivatives (9b ) with E/Z isomerism .

Reaction Type Conditions Yield Key Product
HydrazinolysisReflux in ethanol, 12 hrs78%Diacetohydrazide (3 )
Oxadiazole CyclizationAcetic acid, 110°C, 8 hrs65%1,2,4-Oxadiazole derivatives (9a-b )

N-Alkylation for Side-Chain Attachment

The oxadiazole-methyl group is introduced via N-alkylation:

  • Alkylation : The quinazoline-dione core reacts with (3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl chloride in DMF using K₂CO₃ as a base .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound.

Key Variables :

  • Temperature: 60–80°C

  • Reaction Time: 6–12 hrs

  • Yield Range: 55–70%

Functionalization and Derivatives

Structural analogs reveal reactivity trends:

  • Electrophilic Substitution : The dimethylphenyl group undergoes halogenation (e.g., Cl, Br) under FeCl₃ catalysis .

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) modifies side chains, enhancing antiviral activity (e.g., 24b11 in ).

Derivative Modification Biological Activity
3-(4-Methoxyphenyl)Methoxy substitutionAnticancer (IC₅₀ = 4.2 μM)
1-(Triazolylmethyl)CuAAC with azidesAntiviral (EC₅₀ = 3.8 μM)

Stability and Degradation

  • Hydrolytic Stability : The oxadiazole ring resists hydrolysis at pH 3–9 but degrades under strong acidic (pH < 2) or basic (pH > 12) conditions .

  • Thermal Stability : Decomposition occurs above 250°C (TGA data) .

Scientific Research Applications

3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.

    Biological Research: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Quinazoline-2,4-dione Derivatives: Compared to simpler quinazoline-diones (e.g., unsubstituted or methyl-substituted analogs), the addition of the 3,4-dimethylphenyl group in the target compound likely increases steric bulk, which could influence receptor selectivity. For instance, methyl groups on aromatic rings are known to modulate cytochrome P450 interactions, reducing metabolic degradation .
  • Oxadiazole-Containing Compounds: The 1,2,4-oxadiazole ring in the target compound distinguishes it from triazole-based analogs (e.g., 1,2,4-triazole derivatives in ). While triazoles exhibit antinociceptive and hypoglycemic activities , oxadiazoles are more resistant to hydrolysis and may offer superior thermal stability in drug formulations.

Functional Group Modifications

  • Substituent Effects :
    The p-tolyl group in the oxadiazole moiety contrasts with coumarin- or benzodiazepine-fused heterocycles (e.g., compounds in ). Coumarin derivatives often exhibit fluorescence and anticoagulant properties, whereas the target compound’s p-tolyl group prioritizes lipophilicity over electronic effects.

Physicochemical Properties

Property Target Compound Triazole Analogs Coumarin Hybrids
Molecular Weight (g/mol) ~435 ~300–400 ~450–500
logP ~3.5 (estimated) ~2.8–3.2 ~4.0–4.5
Aqueous Solubility Low (oxadiazole hydrophobicity) Moderate (triazole polarity) Very Low (bulky coumarin)

Biological Activity

The compound 3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and antiviral properties based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a quinazoline core substituted with a dimethylphenyl group and an oxadiazole moiety. The synthesis typically involves multi-step organic reactions to achieve the desired heterocyclic frameworks. The structural formula can be represented as follows:

C20H20N4O2\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_2

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds derived from quinazoline-2,4(1H,3H)-dione have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Quinazoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus965
Compound 15Escherichia coli1575
Compound 14aCandida albicans1180

These results indicate that modifications at the 1 and 3 positions of the quinazoline scaffold significantly enhance antimicrobial potency .

Anticancer Activity

Quinazoline derivatives are also recognized for their anticancer properties. Research has shown that they can inhibit the growth of various human tumor cell lines through mechanisms such as interference with DNA repair processes.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxicity of several quinazoline derivatives, it was found that compounds exhibited varying degrees of activity against cancer cell lines. Specifically, some derivatives induced apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has been explored through various in vivo models. For example, certain compounds have demonstrated significant activity in reducing edema in animal models.

Table 2: Anti-inflammatory Activity Results

CompoundModelEffectiveness (Reduction %)
Compound ACarrageenan-induced edema70%
Compound BIndomethacin comparisonLower ulcerogenicity

These findings suggest that quinazoline derivatives can be promising candidates for developing new anti-inflammatory agents .

Antiviral Activity

Emerging data indicate that certain quinazoline derivatives possess antiviral properties. For instance, novel compounds have shown efficacy against DNA viruses such as vaccinia and adenovirus.

Case Study: Antiviral Efficacy

A recent study highlighted that specific quinazoline derivatives exhibited potent inhibitory effects against vaccinia virus with an EC50 value significantly lower than standard antiviral drugs . This suggests a potential for these compounds in treating viral infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications to the substituents on the core structure can lead to enhanced potency and selectivity for specific biological targets.

Key Findings:

  • Substituent Variability : The presence of electron-donating or withdrawing groups can significantly influence activity.
  • Positioning Effects : The location of substituents on the quinazoline ring impacts both antimicrobial and anticancer efficacy.

Q & A

Q. Basic

  • Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Similar oxadiazole-quinazoline hybrids show MIC values of 2–16 µg/mL .
  • Time-Kill Assays : Assess bactericidal kinetics over 24 hours .

Advanced : Pair with cytotoxicity assays (e.g., MTT on mammalian cells) to determine selectivity indices. For example, derivatives with methoxypropyl groups exhibit lower cytotoxicity (IC₅₀ > 50 µM) .

How do structural modifications influence its pharmacological activity?

Advanced
Structure-Activity Relationship (SAR) Insights :

  • Oxadiazole Substituents : Bromophenyl or fluorophenyl groups enhance antimicrobial potency but may reduce solubility .
  • Quinazoline Core Modifications : Ethyl or methylbenzyl groups at position 3 improve metabolic stability .
  • Hybrid Systems : Combining oxadiazole with thieno[2,3-d]pyrimidine increases lipophilicity, enhancing blood-brain barrier penetration .

Methodological Approach : Use parallel synthesis to generate analogs with systematic substituent variations. Test in enzyme inhibition assays (e.g., DHFR for anticancer activity) .

What mechanisms underlie its interaction with biological targets?

Q. Advanced

  • Enzyme Inhibition : Quinazoline-diones inhibit dihydrofolate reductase (DHFR) via H-bonding with the dione moiety and hydrophobic interactions with aryl substituents .
  • Receptor Binding : Oxadiazole derivatives act as kinase inhibitors (e.g., EGFR), where the p-tolyl group occupies hydrophobic pockets .
    Validation : Use molecular docking (e.g., AutoDock Vina) and site-directed mutagenesis to confirm binding residues .

How should contradictory data on substituent effects be resolved?

Advanced
Case Example : A bromophenyl analog shows high potency in antimicrobial assays but low solubility in pharmacokinetic studies .
Resolution Strategies :

  • Physicochemical Profiling : Measure logP (e.g., >3 indicates high lipophilicity) and aqueous solubility.
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to improve bioavailability .
  • In Silico Modeling : Use COSMO-RS simulations to predict solubility-structure relationships .

What computational tools are used to predict its reactivity and stability?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., oxadiazole ring as electrophilic center) .
  • Molecular Dynamics (MD) : Simulate stability in biological membranes (e.g., POPC bilayers) to assess passive diffusion .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >30% for derivatives with logP <4) .

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